molecular formula C14H22N2O2S B4699240 1-ETHYL-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE

1-ETHYL-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE

Cat. No.: B4699240
M. Wt: 282.40 g/mol
InChI Key: AGYDYMAHDJBBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl group at the 1-position and a (2-methylphenyl)methanesulfonyl group at the 4-position of the piperazine ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 1-ethylpiperazine with (2-methylphenyl)methanesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-ETHYL-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical reactivity and biological activity. Its combination of an ethyl group and a (2-methylphenyl)methanesulfonyl group makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-ethyl-4-[(2-methylphenyl)methylsulfonyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-3-15-8-10-16(11-9-15)19(17,18)12-14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYDYMAHDJBBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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